Product packaging for Bis(4-hydroxyphenylthio)methane(Cat. No.:CAS No. 104884-57-3)

Bis(4-hydroxyphenylthio)methane

Cat. No.: B8491044
CAS No.: 104884-57-3
M. Wt: 264.4 g/mol
InChI Key: YAGYXQFRNFMKKC-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous natural and synthetic chemical processes. taylorandfrancis.com Thioethers, a key subclass of organosulfur compounds, feature a sulfur atom bonded to two organic groups. taylorandfrancis.commasterorganicchemistry.com These compounds are recognized for their distinct reactivity, which differs significantly from their oxygen-containing counterparts, ethers. The sulfur atom in a thioether is more nucleophilic and more easily oxidized than the oxygen in an ether. masterorganicchemistry.com

Bis(4-hydroxyphenylthio)methane exemplifies a specific type of thioether known as a phenolic thioether. This classification arises from the presence of two 4-hydroxyphenyl groups, which are phenol (B47542) rings substituted at the para position, directly attached to a central sulfur-containing moiety. The electronic properties of the phenolic hydroxyl groups can influence the reactivity of the thioether linkage, and conversely, the sulfur atom can modulate the properties of the phenol rings. The oxidation of organosulfur compounds like thioethers is a critical process in various applications, including decontamination and desulfurization. nih.gov

Structural Classification and Nomenclature Pertinence

Structurally, this compound is a diarylmethane derivative where the central methylene (B1212753) bridge is flanked by two sulfur atoms, each in turn bonded to a 4-hydroxyphenyl group. Its systematic IUPAC name is 4-[(4-hydroxyphenyl)sulfanylmethyl]sulfanylphenol.

The core structure consists of two phenol rings linked through a thio-methane-thio bridge. This arrangement distinguishes it from its more widely known analog, Bisphenol F (BPF), where the phenol rings are directly linked by a methylene bridge. nih.gov The inclusion of sulfur atoms in the linker significantly alters the molecule's spatial arrangement, bond angles, and electronic distribution compared to direct carbon-linked bisphenols.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-[(4-hydroxyphenyl)sulfanylmethyl]sulfanylphenol
Molecular Formula C13H12O2S2
Molecular Weight 264.37 g/mol

Current Research Significance and Future Trajectories

Research interest in this compound and its derivatives stems from their potential applications in material science and as intermediates in chemical synthesis. For instance, a related compound, Bis[2-(4-hydroxyphenylthio)ethoxy]methane, has been utilized as a color developer in leuco-type thermosensitive papers. cymitquimica.com This suggests that the chromophoric properties of the bis(4-hydroxyphenylthio) moiety could be of interest for developing new functional materials.

Patents have also explored the use of bis(p-hydroxyphenylthio)methane derivatives. google.com Future research may continue to explore the synthesis of novel polymers and resins incorporating this thioether structure, potentially leveraging the unique properties imparted by the sulfur atoms, such as altered thermal stability, refractive index, or affinity for metals.

Overview of Related Bis(hydroxyphenyl)methane Architectures in Scientific Literature

The bis(hydroxyphenyl)methane framework is a foundational structure for a wide array of compounds, most notably the bisphenols. Bisphenol F (BPF), or bis(4-hydroxyphenyl)methane, is the closest structural analog to the subject of this article, differing only by the absence of the two sulfur atoms in the bridging unit. nih.govsielc.comsigmaaldrich.com BPF is synthesized by the reaction of phenol and formaldehyde (B43269) and is a significant industrial chemical. google.comgoogle.com

The scientific literature details the synthesis and properties of various BPF isomers, including the 4,4'-, 2,4'-, and 2,2'-isomers, with the 4,4'-isomer being the most common. google.comgoogle.com Studies have also investigated the biodegradation of BPF, which proceeds through hydroxylation of the bridging carbon. nih.govresearchgate.net Furthermore, research has been conducted on the genotoxic and endocrine activities of BPF and its derivatives. nih.gov

Other related architectures include Bisphenol B, which is 2,2-bis(4-hydroxyphenyl)butane, and compounds like bis(3,5-dichloro-4-hydroxyphenyl)methane, which is formed from the reduction of 3,5-dichloro-4-hydroxybenzoic acid. nih.govresearchgate.net These variations in the bridging alkyl group or substitutions on the phenyl rings lead to a diverse family of bisphenol analogs with a wide range of physical and chemical properties. The study of these related structures provides a valuable comparative context for understanding the unique attributes of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2S2 B8491044 Bis(4-hydroxyphenylthio)methane CAS No. 104884-57-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104884-57-3

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol

InChI

InChI=1S/C13H12O2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,14-15H,9H2

InChI Key

YAGYXQFRNFMKKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCSC2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Bis 4 Hydroxyphenylthio Methane and Its Derivatives

Direct Synthetic Methodologies for Bis(4-hydroxyphenylthio)methane

The primary and most direct method for synthesizing this compound involves the reaction of 4-mercaptophenol (B154117) with a suitable methylene (B1212753) source. A common approach utilizes the reaction of 4-mercaptophenol with p-dibromobenzene in the presence of a base like potassium carbonate and a solvent such as dimethylformamide. google.com This reaction proceeds via the formation of the potassium salt of 4-mercaptophenol, which then acts as a nucleophile, displacing the bromine atoms on the benzene (B151609) ring. google.com The resulting Bis(4-hydroxyphenylthio)benzene can be recovered as a precipitate. google.com

Another established method for creating similar bis(hydroxyphenyl)methane structures, which can be conceptually adapted, is the acid-catalyzed condensation of phenols with formaldehyde (B43269). google.comgoogle.com While this method directly produces a methylene bridge between two phenol (B47542) rings rather than a thioether linkage, it highlights a key synthetic strategy in this class of compounds. Historically, strong mineral acids like hydrochloric and sulfuric acid were used, but these methods presented challenges such as the production of chlorinated byproducts and sulfonated products, respectively. google.comgoogle.com An improved process utilizes phosphoric acid as a catalyst, which allows for milder reaction conditions and easier product separation. google.comgoogle.com This process involves reacting phenol and formaldehyde in a two-phase mixture, which can be controlled to favor the formation of specific isomers. google.comgoogle.com

Synthesis of Halogenated and Substituted Bis(hydroxyphenyl)thioether Variants

The core structure of bis(hydroxyphenyl)thioethers can be modified to incorporate various functional groups, leading to a diverse range of derivatives with tailored properties. These modifications primarily involve the incorporation of halogens onto the phenolic rings and the addition of alkyl or aryl substituents to the thioether linkage.

Incorporation of Halogens onto the Phenolic Ring

Halogenated derivatives of bis(hydroxyphenyl)methanes have been synthesized through the reaction of the parent compound with effective halogenating agents like bromine and sulfuryl chloride. nih.govsigmaaldrich.com This process allows for the introduction of halogen atoms, such as chlorine and bromine, onto the phenolic rings. nih.govsigmaaldrich.com For instance, a series of halogenated phenols were prepared from bis(hydroxyphenyl)methanes, resulting in compounds like 3,3',5,5'-tetrachloro-2,2'-dihydroxydiphenylmethane. nih.gov In a different approach, bis(3,5-dichloro-4-hydroxyphenyl)methane was synthesized from the reduction of 3,5-dichloro-4-hydroxybenzoic acid using a catalyst, which unexpectedly led to a cross-linking reaction. researchgate.net This method yielded the desired halogenated bisphenol derivative as a crystalline solid. researchgate.net The structure of these halogenated compounds is typically confirmed using spectroscopic methods such as H-NMR, C-NMR, IR, and GC-MS. researchgate.net

Alkyl and Aryl Substitutions on the Thioether Linkage

The synthesis of thioethers, including those with alkyl and aryl substitutions, is a fundamental transformation in organic chemistry. acsgcipr.orgmasterorganicchemistry.com Traditional methods often involve the reaction of thiols or their corresponding thiolates with alkyl halides in what is known as an S"N"2 reaction. masterorganicchemistry.comyoutube.com This approach can be applied to introduce alkyl groups to the sulfur atom in a thioether linkage.

More advanced and versatile methods for forming C-S bonds have been developed. These include metal-catalyzed cross-coupling reactions, which are particularly useful for creating aryl thioethers. nih.govorganic-chemistry.org For instance, a copper-based catalytic system has been shown to effectively convert a range of aryl alcohols into the corresponding thioethers. nih.gov Additionally, thiol-free organocatalytic protocols have emerged, utilizing mild conditions to react inexpensive alcohols and aryl chlorides to produce a diverse array of aryl alkyl thioethers. nih.gov Another innovative approach uses xanthates as odorless and stable thiol surrogates for the synthesis of dialkyl or alkyl aryl thioethers under transition-metal-free and base-free conditions. researchgate.net

Catalytic Approaches in the Formation of Bis(hydroxyphenyl)methane Scaffolds

Catalysis plays a crucial role in the efficient and selective synthesis of bis(hydroxyphenyl)methane and its derivatives. Various catalytic systems have been developed to promote the condensation reaction between phenols and aldehydes or ketones, which forms the core bisphenol structure.

Bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO3H) and sulfhydryl (–SH) groups have also been employed as effective catalysts. nih.govrsc.org These BFILs have demonstrated high catalytic activity in the condensation of 9-fluorenone (B1672902) and phenol to produce 9,9-bis(4-hydroxyphenyl) fluorene, achieving high conversion rates and selectivity. nih.govrsc.org The acidity and sulfhydryl content of the BFILs are key factors influencing their catalytic performance. nih.gov

Furthermore, enzymatic catalysis has been observed in the biodegradation of bis(4-hydroxyphenyl)methane (Bisphenol F). researchgate.net Bacteria from the Sphingomonadaceae family can utilize Bisphenol F as a sole carbon source, initiating its breakdown through hydroxylation of the bridging carbon to form bis(4-hydroxyphenyl)methanol. researchgate.net This initial step is catalyzed by enzymes within the bacteria. researchgate.net

Derivatization Pathways for Functionalization and Advanced Molecular Construction

The derivatization of bis(4-hydroxyphenyl)methane and its analogs opens up pathways for the creation of more complex and functionalized molecules. These derivatization strategies often target the hydroxyl groups of the phenolic rings or the central methylene bridge, allowing for the introduction of a wide range of chemical moieties.

One common derivatization pathway involves the reaction of the hydroxyl groups. For example, bis(2-hydroxy-1-naphthyl)methane can react with chlorodiphenylphosphine (B86185) to yield a bis(phosphinite) ligand. rsc.org This ligand can then be further derivatized by reacting with elemental sulfur or selenium to form the corresponding disulfide or diselenide. rsc.org

Another approach involves introducing substituents onto the phenolic rings. For instance, aminomethyl substituted phenol derivatives of bis-(4-hydroxyphenyl)methanes have been synthesized and evaluated for their biological activity. nih.gov These modifications can significantly alter the properties of the parent molecule.

Spectroscopic Characterization and Structural Elucidation of Bis 4 Hydroxyphenylthio Methane Analogs

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are indispensable techniques for the separation of Bis(4-hydroxyphenylthio)methane from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly employed method for the analysis of bisphenol-type compounds. For this compound, a C18 column would likely be used, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. For a similar compound, Bis(4-hydroxyphenyl)methane, a reversed-phase HPLC method using an acetonitrile/water mobile phase has been successfully applied sielc.comsielc.com.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers higher resolution, shorter analysis times, and greater sensitivity and selectivity compared to conventional HPLC. The use of sub-2 µm particles in the UPLC column allows for more efficient separations. Coupling UPLC with tandem mass spectrometry provides an additional layer of confirmation and allows for the quantification of the analyte at very low concentrations. This is particularly useful for the analysis of complex matrices or for trace-level impurity profiling.

Table 2: Typical Chromatographic Conditions for the Analysis of Bisphenol Analogs

ParameterHPLCUPLC-MS/MS
Column Reversed-phase C18, 3-5 µm particle sizeReversed-phase C18, <2 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAcetonitrile/Water or Methanol/Water gradient with formic acid
Detection UV-Vis Detector (e.g., at 254 nm or 280 nm)Tandem Mass Spectrometer (e.g., ESI in negative ion mode)
Flow Rate ~1.0 mL/min~0.3-0.5 mL/min
Application Purity assessment, separation of isomersTrace analysis, impurity profiling, quantification

Isomeric Analysis and Stereochemical Considerations

The synthesis of this compound can potentially lead to the formation of different positional isomers. Furthermore, the molecular geometry gives rise to stereochemical considerations.

Isomeric Analysis: The reaction between 4-mercaptophenol (B154117) and a methylene (B1212753) source can result in the formation of not only the desired 4,4'-isomer but also the 2,4'- and 2,2'-isomers, depending on the reaction conditions. These positional isomers have different physical and chemical properties. For example, in the synthesis of bis(hydroxyphenyl)methanes, the 4,4'-, 2,4'-, and 2,2'-isomers exhibit different melting points, which can be a basis for their separation. The freezing point of 4,4'-bis(hydroxyphenyl)methane is approximately 162°C, while the 2,4'- and 2,2'-isomers have melting points around 120°C and 119°C, respectively google.com. Chromatographic techniques like HPLC are crucial for the effective separation and quantification of these isomers in a mixture google.com.

Stereochemical Considerations: The this compound molecule possesses conformational flexibility due to rotation around the single bonds of the methylene bridge. This can lead to different spatial arrangements of the two hydroxyphenylthio groups. While the molecule itself is achiral, its derivatives can exhibit chirality. The study of the conformational landscape and potential for atropisomerism (in suitably substituted analogs) is an important aspect of its complete structural characterization.

Quantitative Structure Activity Relationship Qsar and Computational Chemistry of Bis 4 Hydroxyphenylthio Methane Derivatives

Development and Validation of QSAR Models for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of Bis(4-hydroxyphenylthio)methane, QSAR models can predict activities such as antimicrobial, antioxidant, or enzyme inhibitory potential, thereby prioritizing the synthesis of the most promising candidates.

The development of a robust QSAR model begins with a dataset of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values). nih.gov The process involves calculating various molecular descriptors for each compound, which quantify different aspects of its molecular structure. These descriptors are then used as independent variables in statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build a model that can predict the activity. nih.gov

Validation is a critical step to ensure the model's predictive power and robustness. Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), and external validation using a separate test set of compounds are employed. nih.gov The statistical quality of the QSAR model is assessed by parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the external test set. nih.gov A well-validated QSAR model can be instrumental in screening virtual libraries of compounds and in the rational design of novel this compound derivatives with desired biological activities.

Table 1: Illustrative Descriptors and Statistical Parameters for a Hypothetical QSAR Model of this compound Derivatives

Descriptor ClassExample DescriptorRole in Biological ActivityStatistical ParameterValue
Electronic HOMO EnergyRelates to the molecule's ability to donate electrons.0.85
Steric Molar RefractivityDescribes the volume occupied by the molecule.0.72
Lipophilic LogPGoverns membrane permeability and transport.Predictive R²0.78
Topological Wiener IndexRelates to molecular branching.F-statistic45.6

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. bwise.kr For this compound derivatives, docking simulations can identify key interactions with the amino acid residues in the active site of a biological target, providing insights into the mechanism of action. bwise.kr This information is invaluable for structure-based drug design, aiming to optimize the ligand's fit and binding affinity.

In a typical docking study, the three-dimensional structures of both the ligand (this compound derivative) and the target protein are used. The ligand is placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. The binding affinity is often expressed as a docking score, with lower scores indicating a more stable complex. bwise.kr Studies on analogous bisphenol compounds have shown that they can bind to various nuclear receptors, and docking simulations have been crucial in understanding these interactions. nih.govresearchgate.net For instance, interactions with key amino acid residues through hydrogen bonds and hydrophobic contacts are often identified as being critical for binding. rsc.org

The results from molecular docking can explain the structure-activity relationships observed experimentally and guide the modification of the ligand to improve its potency and selectivity. For example, adding a hydrogen bond donor or acceptor to the structure of this compound could enhance its binding to a specific target.

Table 2: Hypothetical Molecular Docking Results for a this compound Derivative with a Target Protein

Interacting ResidueInteraction TypeDistance (Å)Binding Energy Contribution (kcal/mol)
Tyr234 Hydrogen Bond2.8-2.5
Phe356 Pi-Pi Stacking3.5-1.8
Leu287 Hydrophobic3.9-1.2
Ser231 Hydrogen Bond3.1-2.1
Overall Binding Energy -7.6 kcal/mol

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. escholarship.org For this compound and its derivatives, methods like Density Functional Theory (DFT) can be used to calculate a range of electronic and steric properties that are crucial for their reactivity and biological activity.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Other calculated properties include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, and atomic charges, which can indicate sites prone to electrophilic or nucleophilic attack.

Steric properties, such as molecular volume and surface area, can also be determined through quantum chemical calculations. These properties are important for understanding how a molecule will fit into the binding site of a receptor. The combination of electronic and steric information provides a comprehensive picture of the molecule's characteristics, which can be used to rationalize its biological activity and to design new derivatives with improved properties.

Table 3: Selected Quantum Chemical Properties Calculated for this compound

PropertyDescriptionCalculated ValueImplication for Reactivity/Binding
HOMO Energy Energy of the highest occupied molecular orbital.-5.8 eVPotential for electron donation in reactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital.-1.2 eVSusceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.4.6 eVIndicates high chemical stability.
Dipole Moment Measure of the molecule's overall polarity.2.1 DInfluences solubility and intermolecular forces.
Molecular Electrostatic Potential (MEP) Distribution of charge on the molecular surface.Negative potential around hydroxyl groups.Sites for hydrogen bonding with receptors.

Theoretical Descriptors for Predictive Modeling in Drug Design

Theoretical descriptors are numerical values that characterize a molecule's structure and properties, and they form the foundation of QSAR and other predictive models in drug design. nih.gov For this compound derivatives, a wide array of theoretical descriptors can be calculated and used to develop models that predict not only biological activity but also pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

These descriptors can be categorized based on their dimensionality. 1D descriptors include basic properties like molecular weight and atom counts. 2D descriptors are derived from the 2D structure and include topological indices and connectivity information. 3D descriptors are calculated from the 3D conformation of the molecule and encompass steric and electronic properties, many of which are obtained from quantum chemical calculations as described in the previous section.

The selection of appropriate descriptors is a crucial step in building a predictive model. The chosen descriptors should be relevant to the biological endpoint being modeled and should be interpretable to provide insights into the underlying structure-activity relationships. By correlating these theoretical descriptors with experimental data, it is possible to create powerful predictive models that can accelerate the drug discovery process for this compound derivatives.

Table 4: Key Theoretical Descriptors for Predictive Modeling of this compound Derivatives

DescriptorTypeDescriptionRelevance in Drug Design
Molecular Weight (MW) 1DThe mass of one mole of the substance.Influences absorption and distribution.
LogP 1DThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, affecting membrane permeability.
Topological Polar Surface Area (TPSA) 2DThe sum of surfaces of polar atoms in a molecule.Predicts drug transport properties and bioavailability.
Number of Hydrogen Bond Donors/Acceptors 2DCount of atoms that can donate or accept a hydrogen bond.Crucial for ligand-receptor interactions.
HOMO/LUMO Energies 3DElectronic properties from quantum calculations.Relate to chemical reactivity and interaction mechanisms.

Environmental Behavior and Ecotoxicological Studies of Bis 4 Hydroxyphenylthio Methane Analogs

Ecotoxicity Assessments in Non-Mammalian Aquatic and Terrestrial Organisms

Bisphenol F (BPF), an analog of Bis(4-hydroxyphenylthio)methane, has been shown to exhibit toxic effects on non-mammalian organisms, particularly in aquatic environments. Studies on the freshwater midge, Chironomus tentans, have revealed that BPF can have significant impacts on its development and reproduction. soeagra.comacs.org

Exposure to BPF at concentrations ranging from 2.0 to 4.0 mg·L⁻¹ resulted in delayed pupation and inhibited the development of imaginal discs in C. tentans larvae. soeagra.com Furthermore, at concentrations between 1.0 and 2.0 mg·L⁻¹, BPF exposure led to fluctuations in the expression of genes related to adult development and reproduction in both female and male midges. soeagra.com Notably, BPF exposure was found to inhibit male fertility by causing significant damage to gonadal tissues. soeagra.com The lowest observed effective concentration of BPF to affect pupation in these midges was identified as 2.0 mg·L⁻¹. soeagra.com

The acute toxicity of BPF to aquatic organisms has also been quantified. The 48-hour median effective concentration (EC₅₀) for C. tentans larvae is 2,300 µg·L⁻¹. acs.org According to the United States Environmental Protection Agency (USEPA), BPF is classified as having moderate acute aquatic toxicity. acs.org

**Table 2: Ecotoxicity of Bisphenol F (BPF) in *Chironomus tentans***

Endpoint Organism Concentration Effect
Developmental Toxicity Chironomus tentans (larvae) 2.0 - 4.0 mg·L⁻¹ Delayed pupation, inhibited imaginal disc development. soeagra.com
Reproductive Toxicity Chironomus tentans (adults) 1.0 - 2.0 mg·L⁻¹ Fluctuations in reproductive gene expression, inhibited male fertility, gonadal tissue damage. soeagra.com
Acute Toxicity (48h EC₅₀) Chironomus tentans (larvae) 2,300 µg·L⁻¹ Immobilization. acs.org

Environmental Persistence and Degradation Pathways

The persistence of bisphenols in the environment is a key factor in determining their potential for long-term ecological impact. Biodegradation is a major mechanism for the removal of these compounds from aquatic and terrestrial systems. nih.gov

Studies have shown that Bisphenol F (BPF) can be readily degraded by microorganisms found in river water under aerobic conditions. nih.gov A specific bacterial strain, Sphingobium yanoikuyae strain FM-2, isolated from river water, has demonstrated the ability to use BPF as its sole source of carbon. nih.gov This strain can completely degrade 0.5 mM of BPF within 9 hours under optimal conditions. nih.gov

The biodegradation pathway of BPF by strain FM-2 has been proposed based on the identification of its metabolites. The initial step involves the hydroxylation of the bridging carbon to form bis(4-hydroxyphenyl)methanol. This is followed by oxidation to 4,4′-dihydroxybenzophenone. A subsequent Baeyer-Villiger reaction is thought to oxidize 4,4′-dihydroxybenzophenone to 4-hydroxyphenyl 4-hydroxybenzoate (B8730719). This ester is then cleaved to produce 4-hydroxybenzoate and 1,4-hydroquinone, which are further mineralized. nih.gov

It is noteworthy that the degradation capability of this bacterial strain is specific to bisphenols with a methylene (B1212753) bridge and no substitutions on the phenolic rings. nih.gov

Table 3: Proposed Biodegradation Pathway of Bisphenol F by Sphingobium yanoikuyae strain FM-2

Step Reactant Enzyme/Reaction Type Product
1 Bis(4-hydroxyphenyl)methane (BPF) Hydroxylation Bis(4-hydroxyphenyl)methanol
2 Bis(4-hydroxyphenyl)methanol Oxidation 4,4′-Dihydroxybenzophenone
3 4,4′-Dihydroxybenzophenone Baeyer-Villiger Oxidation 4-Hydroxyphenyl 4-hydroxybenzoate
4 4-Hydroxyphenyl 4-hydroxybenzoate Oxidation/Cleavage 4-Hydroxybenzoate and 1,4-Hydroquinone
5 4-Hydroxybenzoate and 1,4-Hydroquinone Further Mineralization Mineralized products (e.g., CO₂, H₂O)

Bioaccumulation Potential in Model Organisms (e.g., Avian, Aquatic Invertebrates)

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for a compound to bioaccumulate is often estimated using its Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state. The logarithm of the BCF (log(BCF)) is a commonly used metric.

For Bis(4-hydroxyphenyl)methane, a log(BCF) value of 1.73 has been reported. scilit.com This value suggests a low to moderate potential for bioaccumulation in aquatic organisms. The octanol-water partition coefficient (log Kow), another indicator of bioaccumulation potential, has been reported as 2.91 for this compound. scilit.com Generally, compounds with a log Kow between 2 and 4 are considered to have a moderate potential for bioaccumulation.

While specific studies on the bioaccumulation of this compound in avian species were not found, the data on aquatic invertebrates and the physicochemical properties of its analog suggest a moderate tendency to accumulate in organisms.

Table 4: Physicochemical Properties and Bioaccumulation Potential of Bis(4-hydroxyphenyl)methane

Parameter Value Interpretation
log(BCF) 1.73 scilit.com Low to moderate bioaccumulation potential in aquatic organisms.
log(Kow) 2.91 scilit.com Moderate potential for partitioning into fatty tissues and bioaccumulation.

Applications in Advanced Materials Science and Polymer Chemistry Research

Investigation as Crosslinking Agents in Polymer Systems

Bis(4-hydroxyphenylthio)methane is investigated as a curing or crosslinking agent, particularly for epoxy resins. The two phenolic hydroxyl groups on the molecule can react with epoxy groups, opening the rings and forming a rigid, three-dimensional thermoset network. The efficiency and properties of the final cured material are influenced by the structure of the curing agent.

In polymer chemistry, the use of isomeric curing agents can significantly impact the final network structure and material properties. For example, studies on epoxy resins cured with different isomers of diaminodiphenyl sulfone have shown that variations in the attachment points on the phenyl rings affect crosslink density and, consequently, the material's fracture toughness. mdpi.com Similarly, the specific geometry of this compound, with its flexible methylene (B1212753) thioether bridge, influences the spacing and mobility of the resulting crosslinks. This can be utilized to tailor mechanical properties such as toughness, flexibility, and thermal stability in the final polymer. The thioether linkage itself can impart a degree of flexibility to the otherwise rigid network formed by the aromatic rings.

Antioxidant Functionality in Polymeric Materials

This compound possesses intrinsic properties that make it a candidate for a multifunctional antioxidant in polymeric materials. Its structure contains two distinct antioxidant moieties: phenolic groups and a thioether linkage, which can work synergistically to protect polymers from degradation. basf.com

Oxidation in polymers proceeds via a free-radical chain reaction. The degradation process can be interrupted by antioxidants that operate through different mechanisms. basf.com

Primary Antioxidants (Radical Scavengers): The phenolic groups in this compound function as primary antioxidants. They can donate a hydrogen atom to reactive free radicals (R•, ROO•) in the polymer, neutralizing them and terminating the degradation chain. basf.comresearchgate.net

Secondary Antioxidants (Hydroperoxide Decomposers): The thioether (-S-) linkage acts as a secondary antioxidant. adeka-pa.eu During polymer oxidation, unstable hydroperoxides (ROOH) are formed, which can decompose into more destructive radicals. Sulfur-containing compounds like thioethers react with these hydroperoxides and decompose them into stable, non-radical products, thus preventing further chain reactions. basf.comadeka-pa.eu

This combination of a radical scavenger and a hydroperoxide decomposer within a single molecule is a key area of research. researchgate.net This "intramolecular synergism" can provide superior long-term thermal stability compared to using two separate antioxidant additives. adeka-pa.eu Research into sulfur-containing phenolic antioxidants has shown they can be highly effective stabilizers for a wide range of polymers, including polyolefins and styrenic engineering plastics. researchgate.netadeka-pa.eu Furthermore, computational studies have suggested that the isosteric replacement of oxygen with sulfur in phenolic compounds can lead to an increase in radical scavenging activity. mdpi.com

Research on Integration into Functional Materials (e.g., Thermal Recording Materials as a developer class analog)

In the field of functional materials, this compound and its structural analogs are explored for applications such as developers in thermal recording papers. Thermal paper creates an image via a heat-induced chemical reaction between a leuco dye (a colorless dye precursor) and a developer (an acidic compound). When heated by a thermal print head, the developer melts and donates a proton to the leuco dye, causing it to change into its colored form.

Historically, Bisphenol A (BPA) was a common developer due to its effectiveness and low cost. However, due to health and environmental concerns, there has been a significant push to find safer alternatives. This has led to research into other phenolic compounds that can perform the same function. This compound belongs to this class of weakly acidic phenolic compounds and is therefore a candidate for a BPA replacement.

Research in this area includes the investigation of various bisphenol analogs. A closely related compound, 1,7-bis(4-hydroxyphenylthio)-3,5-dioxaheptane , has been identified as a developer used in thermal paper, demonstrating the suitability of the hydroxyphenylthio moiety for this application. The performance characteristics of a developer are critical and include properties like melting point, acidity, and stability, which all influence the quality and permanence of the printed image.

Compound ClassFunctionExample AnalogKey Structural Feature
Hydroxyphenylthio CompoundsDeveloper in Thermal Paper1,7-bis(4-hydroxyphenylthio)-3,5-dioxaheptaneAcidic phenolic -OH group for color formation

Synthesis of Complex Macromolecular Structures Incorporating Thioether Linkages

The bifunctional nature of this compound, with two reactive hydroxyl groups, makes it a valuable monomer for the synthesis of advanced polymers through polycondensation reactions. By reacting it with other bifunctional comonomers (e.g., diacid chlorides, diisocyanates, or activated dihalides), a variety of high-performance polymers can be created where the this compound unit is incorporated into the main chain.

The inclusion of the thioether linkage (-S-) in the polymer backbone is of particular interest for tailoring material properties. Compared to an ether (-O-) or methylene (-CH2-) linkage, the thioether bond can enhance properties such as:

Refractive Index: Sulfur-containing polymers, including poly(thioether sulfone)s, often exhibit a higher refractive index than their non-sulfur counterparts. researchgate.net

Flexibility: The thioether bond provides a degree of rotational freedom, imparting flexibility to the polymer chain.

This synthetic versatility allows for the creation of complex macromolecular structures like poly(thioether)s, polyesters, and polyurethanes. For instance, reacting this compound with a diacid chloride would yield a polyester (B1180765) with thioether linkages in its backbone. These polymers are investigated for applications where a combination of high refractive index, good thermal properties, and specific mechanical characteristics are required. Research in this area includes the synthesis of various poly(thioether)s and poly(thioether sulfone)s via methods like Michael polyaddition, demonstrating the utility of sulfur-containing monomers in creating novel functional polymers. researchgate.netrsc.org

Future Research Directions and Emerging Paradigms for Bis 4 Hydroxyphenylthio Methane

Development of Novel Synthetic Routes and Green Chemistry Approaches

The future synthesis of Bis(4-hydroxyphenylthio)methane will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency over traditional methods. Conventional syntheses for analogous compounds, such as bisphenols, have often relied on strong mineral acids and hazardous solvents google.com. Future approaches should prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions.

Drawing inspiration from the synthesis of related bis(heterocyclic)methanes, several green strategies could be adopted ias.ac.inscirp.orgnih.gov. Methodologies using water as a solvent, employing solid acid catalysts like Amberlyst-15 or Expanded Perlite-Polyphosphoric acid, and utilizing solvent-free reactions under microwave irradiation have proven effective for similar structures ias.ac.inscirp.orgalliedacademies.org. These techniques offer advantages such as simplified product isolation, reduced equipment corrosion, and enhanced safety profiles scirp.orgalliedacademies.org. The development of protocols using mild, inexpensive, and reusable catalysts like salicylic acid or taurine in aqueous media represents a promising avenue for the eco-friendly production of this compound and its derivatives nih.govthaiscience.info.

Proposed Green Synthetic StrategyCore Principle(s)Potential Advantages for SynthesisExample from Related Compounds
Heterogeneous Catalysis Use of recyclable solid acid catalysts (e.g., ion-exchange resins, acid-functionalized clays). ias.ac.inscirp.orgEasy separation and reuse of catalyst, reduced corrosion, minimized waste. scirp.orgAmberlyst-15 used for bis(3-arylimidazolidinyl-1)methanes; Expanded Perlite-PPA for bis(indolyl)methanes. ias.ac.inscirp.org
Aqueous Medium Synthesis Utilizing water as a green and safe solvent. nih.govEliminates hazardous organic solvents, improves safety, cost-effective.Taurine-catalyzed synthesis of bis(indolyl)methanes in water under sonication. nih.gov
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reaction rates. alliedacademies.orgSignificant reduction in reaction time, increased product yields, energy efficiency. alliedacademies.orgLa(OTf)₃-catalyzed solvent-free synthesis of bis(indolyl)methanes. alliedacademies.org
Biocatalysis Use of enzymes to catalyze the reaction under mild conditions.High selectivity, operation at ambient temperature and pressure, biodegradable catalyst.Not yet widely reported for this class, represents a novel research direction.

Advanced Mechanistic Elucidation of Biological Effects

Given its structural similarity to Bisphenol F (BPF), a known endocrine disruptor, a primary research focus should be the comprehensive evaluation of this compound's biological effects. BPF is known to exhibit endocrine-disrupting properties, including estrogenic and anti-androgenic activities, and can cause developmental and reproductive toxicity in organisms nih.govnih.govresearchgate.net. Future research must investigate whether the substitution of a methylene (B1212753) bridge with a thioether linkage alters these activities.

Endocrine-disrupting chemicals (EDCs) can act through various mechanisms, including mimicking or antagonizing natural hormones, altering hormone synthesis and metabolism, and modifying hormone receptor expression nih.govnih.govmdpi.com. Advanced methodologies are required to fully elucidate these potential pathways for this compound. High-throughput screening assays, transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the cellular and molecular changes induced by exposure. For instance, studies on BPF have identified specific genes related to molting and reproduction (ecr, usp, e74) that are dysregulated upon exposure in invertebrates nih.gov. Similar targeted gene expression analysis, coupled with computational modeling and receptor-binding assays, could reveal the specific mechanisms of action and compare the toxicological profile of this compound to its bisphenol analogues.

Advanced Elucidation TechniqueResearch ObjectivePotential Insights for this compound
Receptor-Binding Assays Determine affinity and activity at key nuclear receptors (e.g., Estrogen, Androgen, Thyroid receptors). nih.govQuantify its potential to act as a hormone agonist or antagonist; compare potency to BPF and natural hormones.
Transcriptomics (RNA-Seq) Profile global gene expression changes in exposed cells or organisms.Identify entire pathways disrupted by exposure (e.g., steroidogenesis, development, metabolism) and discover novel mechanisms. nih.gov
Proteomics & Metabolomics Analyze changes in protein expression and small-molecule metabolite profiles.Link gene expression changes to functional outcomes; identify biomarkers of exposure and effect.
In Silico Docking & Modeling Computationally predict the interaction between the compound and hormone receptors. nih.govElucidate the structural basis for binding affinity; understand how the sulfur atom influences receptor interaction compared to oxygen.
Zebrafish Embryo Model Assess developmental toxicity and endocrine disruption in a vertebrate model. researchgate.netProvide data on potential effects on growth, reproduction, and hormonal balance relevant to vertebrate systems.

Exploration of Undiscovered Bioactive Properties

Beyond its potential as an endocrine disruptor, this compound may possess other, potentially beneficial, bioactive properties that remain unexplored. The incorporation of sulfur into molecular scaffolds is a common strategy in medicinal chemistry to modulate biological activity mdpi.com. Organosulfur compounds, including thiophenols and thioethers, are known to exhibit a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities encyclopedia.pubnih.gov.

The phenolic hydroxyl groups suggest that the compound could act as a radical scavenger, and the presence of sulfur can enhance this antioxidant activity compared to oxygen analogues mdpi.comnih.gov. Furthermore, derivatives of structurally related compounds have been investigated as antidiabetic agents, suggesting that this compound could be screened for hypoglycemic activity or as an inhibitor of targets like protein tyrosine phosphatase 1B (PTP1B) nih.govsemanticscholar.org. The bis(indolyl)methane scaffold, which is structurally analogous, is a recognized core in the design of drugs with potent antiproliferative and antiparasitic properties, opening another avenue for investigation nih.gov. Systematic screening of this compound in various biological assays is warranted to uncover its full therapeutic potential.

Potential Bioactive PropertyRationale Based on Structural Features/Related CompoundsSuggested Screening Models
Antioxidant Activity Phenolic -OH groups are known radical scavengers; sulfur atoms can enhance this activity. mdpi.comnih.govDPPH and ABTS radical scavenging assays; cellular antioxidant assays (e.g., in response to H₂O₂-induced stress).
Antidiabetic Activity Derivatives of similar phenolic structures have shown hypoglycemic effects in animal models. nih.govsemanticscholar.orgIn vitro enzyme inhibition assays (e.g., PTP1B, α-glucosidase); in vivo studies using diabetic mouse models.
Anticancer Activity Bis-aryl methane (B114726) scaffolds are cores for some antiproliferative agents. nih.govIn vitro cytotoxicity screening against a panel of human cancer cell lines (e.g., NCI-60).
Antimicrobial/Antiparasitic Activity Thiophene and other organosulfur compounds often possess antimicrobial properties. encyclopedia.pub Bis(indolyl)methanes are active against parasites like Leishmania. nih.govMinimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi; in vitro assays against parasites like Trypanosoma and Leishmania.

Role in Environmental Remediation and Sustainable Technologies

The future utility of this compound may extend to environmental and materials science applications. As a xenobiotic compound, its environmental fate is of great interest. Research should focus on its biodegradability by environmental microorganisms. Many bacteria and fungi possess metabolic pathways to degrade organosulfur compounds and other aromatic pollutants, often using them as sources of carbon and sulfur nih.govmdpi.comnih.gov. Studies to isolate and characterize microbial strains capable of metabolizing this compound could lead to novel bioremediation strategies for contaminated sites. Advanced techniques like bioelectrochemical systems may also offer a sustainable technology for stimulating the anaerobic biodegradation of such organosulfur compounds wur.nl.

In the realm of sustainable technologies, this compound could serve as a valuable monomer for the synthesis of advanced sulfur-containing polymers. The incorporation of sulfur atoms into polymer backbones is known to impart unique properties, including high refractive indices, enhanced thermal stability, and specific adhesive or mechanical characteristics researchgate.netrsc.org. By analogy to BPF, which is used in polycarbonates and epoxy resins, this compound could be polymerized to create novel polythiocarbonates or polythioethers researchgate.net. These materials could find applications in optics, electronics, and specialty coatings, representing a high-value use for the compound and contributing to the development of next-generation sustainable materials mdpi.com.

Potential Application AreaFuture Research DirectionDesired Outcome / Technology
Environmental Remediation Investigate microbial degradation pathways. nih.govDevelopment of bioremediation strategies using specialized bacteria or fungi to clean up potential contamination.
Environmental Remediation Explore degradation in bioelectrochemical systems. wur.nlA low-cost, sustainable technology for treating wastewater containing organosulfur compounds.
Sustainable Technologies Use as a monomer in polymerization reactions (e.g., with phosgene or bischloroformates). researchgate.netresearchgate.netCreation of novel sulfur-containing polymers like polythiocarbonates and polythioethers.
Advanced Materials Characterize the physical and optical properties of derived polymers. mdpi.comDevelopment of high-performance materials for optical lenses, electronic encapsulants, or specialty adhesives.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Bis(4-hydroxyphenylthio)methane in laboratory settings?

  • Methodology : Synthesis optimization should focus on:

  • Solvent selection : Use polar aprotic solvents (e.g., methanol, as noted in its formulation in ) to enhance reaction efficiency.
  • Reaction time/temperature : Conduct kinetic studies under varying temperatures (e.g., 25–80°C) to identify optimal conditions.
  • Purification : Employ column chromatography or recrystallization (using ethanol/water mixtures) to achieve ≥95% purity, as specified in .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization.
    • Reference : .

Q. Which analytical methods are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column and methanol/water mobile phase (adaptable from GC methods in ).
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm structural motifs (e.g., methylene bridges, thioether linkages).
  • Mass Spectrometry (MS) : Validate molecular weight (352.5 g/mol, per ) via electrospray ionization (ESI-MS).
    • Reference : .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (aligns with ’s handling guidelines).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per ).
  • Spill Management : Absorb leaks with inert materials (e.g., silica gel) and dispose following hazardous waste regulations (refer to ).
    • Reference : .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days, analyzing degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures ( notes potential decomposition under heat).
    • Reference : .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the thermal stability of this compound in different solvent systems?

  • Methodology :

  • Controlled Replication : Repeat experiments using standardized solvents (e.g., methanol, DMSO) to isolate solvent effects.
  • Differential Scanning Calorimetry (DSC) : Compare thermal profiles across solvents to identify exothermic/endothermic events.
  • Statistical Analysis : Apply factorial design (as in ) to evaluate interactions between solvent polarity and decomposition kinetics.
    • Reference : .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Model solvent interactions using software like COMSOL (referenced in ).
  • Validation : Compare simulated reaction pathways with experimental kinetic data.
    • Reference : .

Q. What experimental designs are optimal for studying multi-variable synthesis optimization of this compound?

  • Methodology :

  • Response Surface Methodology (RSM) : Use central composite design to explore interactions between variables (e.g., catalyst concentration, temperature).
  • Orthogonal Arrays : Apply Taguchi methods (as in ) to reduce experimental runs while maximizing data robustness.
    • Reference : .

Q. How can researchers evaluate the environmental impact of this compound degradation byproducts?

  • Methodology :

  • Ecotoxicology Assays : Test degradation products on model organisms (e.g., Daphnia magna) for acute toxicity (per ’s ecological hazard guidelines).
  • High-Resolution Mass Spectrometry (HRMS) : Identify persistent metabolites in simulated wastewater systems.
    • Reference : .

Q. What advanced techniques are recommended for elucidating the degradation pathways of this compound under oxidative conditions?

  • Methodology :

  • Isotopic Labeling : Use 18^{18}O-labeled H2_2O2_2 to track oxygen incorporation during oxidation.
  • LC-QTOF-MS : Perform non-targeted analysis to detect transient intermediates.
    • Reference : .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.